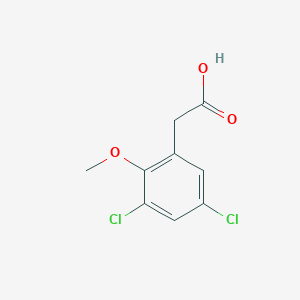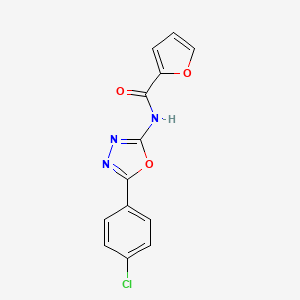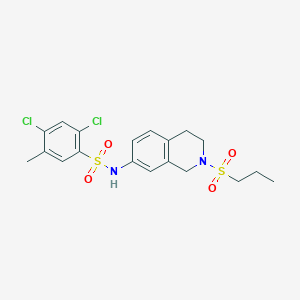
(6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
The synthesis of quinoline derivatives often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .Molecular Structure Analysis
Quinolines, containing a nitrogen group, exhibit important biological activities . The structure of the synthesized compounds is often confirmed by 1H and 13C NMR and mass spectra .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on their specific structure and the presence of various functional groups .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(morpholino)methanone:
Anticancer Research
(6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(morpholino)methanone: has shown potential as an anticancer agent. Its quinoline core structure is known for its ability to inhibit various cancer cell lines. Researchers are exploring its efficacy in targeting specific cancer pathways, such as inhibiting DNA synthesis and promoting apoptosis in cancer cells .
Antimicrobial Activity
This compound is being investigated for its antimicrobial properties. Quinoline derivatives, including (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(morpholino)methanone , have demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria. This makes it a promising candidate for developing new antibiotics .
Antiviral Applications
The antiviral potential of (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(morpholino)methanone is another area of active research. Quinoline derivatives have been found to inhibit viral replication, making them useful in the treatment of viral infections such as HIV and hepatitis .
Anti-inflammatory Effects
Research has shown that quinoline derivatives can exhibit significant anti-inflammatory properties(6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(morpholino)methanone is being studied for its ability to reduce inflammation by inhibiting key enzymes and pathways involved in the inflammatory response .
Antimalarial Research
Quinoline compounds have a long history of use in antimalarial treatments(6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(morpholino)methanone is being evaluated for its potential to act against malaria parasites, particularly in cases where resistance to traditional antimalarial drugs has developed .
Neurological Disorders
The compound is also being explored for its potential in treating neurological disorders. Quinoline derivatives have been shown to possess neuroprotective properties, which could be beneficial in conditions such as Alzheimer’s disease and Parkinson’s disease .
Cardiovascular Research
(6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(morpholino)methanone: is being investigated for its effects on cardiovascular health. Quinoline derivatives can influence various cardiovascular parameters, including blood pressure and heart rate, making them potential candidates for treating cardiovascular diseases .
Antioxidant Properties
Finally, the antioxidant properties of (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(morpholino)methanone are being studied. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to numerous chronic diseases. This compound’s ability to neutralize free radicals could make it valuable in preventing or managing conditions associated with oxidative damage .
Mechanism of Action
The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Safety and Hazards
Future Directions
The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
[6-fluoro-4-(4-methylanilino)quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-14-2-5-16(6-3-14)24-20-17-12-15(22)4-7-19(17)23-13-18(20)21(26)25-8-10-27-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDKYUJMRGVQBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(4-bromophenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2665200.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2665202.png)
![N-(3,5-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2665203.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2665204.png)
![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2665205.png)


![Ethyl 1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B2665209.png)
![N-(2,5-dimethoxyphenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2665210.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(3,4-dimethylbenzenesulfonamido)propanoate](/img/structure/B2665211.png)
![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2665212.png)